molecular formula C15H14O3 B12435568 3,3'-Dihydroxy-5-methoxystilbene

3,3'-Dihydroxy-5-methoxystilbene

Cat. No.: B12435568
M. Wt: 242.27 g/mol
InChI Key: VANIIUGEHGLNHB-UHFFFAOYSA-N
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Description

3,3’-Dihydroxy-5-methoxystilbene is a stilbene derivative known for its various biological activities. Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure. This particular compound has been isolated from plants such as Pholidota chinensis and is known for its potential health benefits, including anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dihydroxy-5-methoxystilbene can be achieved through several methods. One common approach involves the use of resveratrol as a starting material. The methylation of resveratrol can be carried out using methyl iodide in the presence of a base such as potassium carbonate . Another method involves the use of an artificial biosynthetic pathway in Escherichia coli, where codon-optimized O-methyltransferase genes from sorghum are introduced to produce methylated resveratrol analogs .

Industrial Production Methods

Industrial production of 3,3’-Dihydroxy-5-methoxystilbene is still in its nascent stages. microbial approaches using genetically engineered E. coli have shown promise for large-scale production. This method offers advantages such as higher yields and more consistent quality compared to traditional extraction from plant sources .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dihydroxy-5-methoxystilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive stilbene derivatives.

    Biology: Exhibits significant antioxidant and anti-inflammatory activities, making it a candidate for studying cellular oxidative stress and inflammation.

    Medicine: Potential therapeutic agent for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.

    Industry: Used in the development of health supplements and functional foods

Mechanism of Action

The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals and inhibits the production of nitric oxide by downregulating inducible nitric oxide synthase (iNOS) expression. This action helps in reducing oxidative stress and inflammation at the cellular level .

Comparison with Similar Compounds

3,3’-Dihydroxy-5-methoxystilbene can be compared with other stilbene derivatives such as:

These comparisons highlight the uniqueness of 3,3’-Dihydroxy-5-methoxystilbene in terms of its bioavailability and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANIIUGEHGLNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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